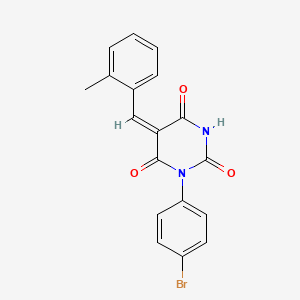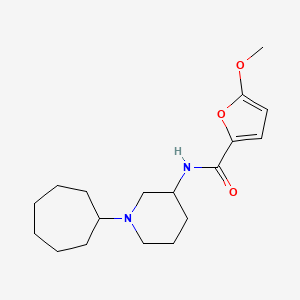![molecular formula C17H21NO3 B6097543 2-({[2-(4-hydroxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6097543.png)
2-({[2-(4-hydroxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(4-hydroxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as HEDCM or 2,6-bis(4-hydroxyphenethylidene)cyclohexanone.
Mecanismo De Acción
The mechanism of action of HEDCM is not fully understood. However, studies have shown that HEDCM induces apoptosis in cancer cells by activating the mitochondrial pathway. HEDCM also inhibits the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Biochemical and Physiological Effects:
Studies have shown that HEDCM has various biochemical and physiological effects. HEDCM has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. HEDCM also inhibits the activity of protein kinase C, which is involved in the regulation of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HEDCM is its potential as a fluorescent probe for the detection of metal ions. HEDCM is also relatively easy to synthesize and has low toxicity. However, one of the limitations of HEDCM is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of HEDCM. One area of research is the development of HEDCM-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the anti-cancer properties of HEDCM and its potential use in cancer therapy. Additionally, the development of more stable derivatives of HEDCM could lead to new applications in various fields of science.
Conclusion:
In conclusion, HEDCM is a synthetic compound that has potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of HEDCM have been discussed in this paper. Further research is needed to fully understand the potential of HEDCM and its derivatives.
Métodos De Síntesis
The synthesis of HEDCM involves the reaction of 2,6-dimethylcyclohexanone with 4-hydroxyphenethylamine in the presence of acetic acid. The resulting product is then treated with formaldehyde to yield HEDCM. This synthesis method was first described by Li et al. in 2004.
Aplicaciones Científicas De Investigación
HEDCM has been studied for its potential applications in various fields of science. One of the most promising applications of HEDCM is in the field of cancer research. Studies have shown that HEDCM has anti-cancer properties and can induce apoptosis in cancer cells. HEDCM has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-hydroxy-2-[2-(4-hydroxyphenyl)ethyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2)9-15(20)14(16(21)10-17)11-18-8-7-12-3-5-13(19)6-4-12/h3-6,11,19-20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCRHPRABBIUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCC2=CC=C(C=C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B6097462.png)

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6097470.png)
![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B6097477.png)

![4-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6097487.png)

![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(2-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6097498.png)
![N-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)-N'-phenylguanidine](/img/structure/B6097512.png)
![4-methyl-5-[2-(5-methyl-2-furyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6097515.png)
![tert-butyl 2-({[3-(methylthio)phenyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B6097526.png)
![2-[(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6097529.png)
![4-(2-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6097546.png)
![(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B6097560.png)